2-(2-Methoxy-5-methylphenyl)-2-butanol
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Overview
Description
2-(2-Methoxy-5-methylphenyl)-2-butanol is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-methylphenyl)-2-butanol typically involves the reaction of 2-methoxy-5-methylphenyl derivatives with butanol under specific conditions. One common method is the alkylation of 2-methoxy-5-methylphenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. The process parameters, including temperature, pressure, and reaction time, are optimized to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-5-methylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-(2-Methoxy-5-methylphenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and methyl groups play a crucial role in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: Shares the methoxy and methyl groups but lacks the butanol moiety.
2-Methoxyphenyl isocyanate: Contains the methoxy group but has an isocyanate functional group instead of butanol.
2-(2-Methoxyphenyl)-2-propanol: Similar structure but with a propanol moiety instead of butanol.
Uniqueness
2-(2-Methoxy-5-methylphenyl)-2-butanol is unique due to the presence of both the methoxy and methyl groups along with the butanol moiety, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-5-12(3,13)10-8-9(2)6-7-11(10)14-4/h6-8,13H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXDAOGFMIZJSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(C=CC(=C1)C)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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